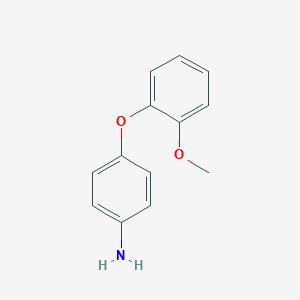

4-(2-Methoxyphenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOFRBMGVDBINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360520 | |

| Record name | 4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13066-01-8 | |

| Record name | 4-(2-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)aniline: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)aniline is a diaryl ether derivative containing a primary amine, a structural motif of interest in medicinal chemistry and materials science. The diaryl ether linkage provides a unique conformational flexibility, while the aniline moiety offers a site for further chemical modification. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its synthesis and prospective biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides representative data and protocols based on closely related compounds.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is derived from computational models, it provides a valuable starting point for experimental design.

Identification and Nomenclature

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13066-01-8[1] |

| Molecular Formula | C₁₃H₁₃NO₂[1] |

| SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)N[1] |

| InChI | InChI=1S/C13H13NO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,14H2,1H3[1] |

Physicochemical Properties

| Property | This compound (Computed/Predicted) | 4-(4-Methoxyphenoxy)aniline (Experimental) |

| Molecular Weight | 215.25 g/mol [1] | 215.25 g/mol [2] |

| Melting Point | Not available | 79 °C[3] |

| Boiling Point | 359.6 ± 27.0 °C (Predicted)[3] | 359.6±27.0 °C (Predicted)[3] |

| XLogP3 | 2.2[1] | 2.2 |

| Topological Polar Surface Area | 44.5 Ų[1] | 44.5 Ų[2] |

| Water Solubility | LogS: -3.1 (Predicted) | Not available |

| Physical State | Solid (Predicted) | Powder[3] |

Synthesis and Purification

The synthesis of this compound typically involves the formation of a diaryl ether bond, which can be achieved through several established methods. The most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Pathways

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound, as illustrated in the following diagram.

Caption: Retrosynthetic and forward synthesis strategies for this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the following are representative procedures for the synthesis of diaryl ether anilines based on the Ullmann condensation and a subsequent nitro group reduction.

Protocol 1: Ullmann Condensation for Diaryl Ether Formation

This protocol describes the synthesis of the nitro-intermediate, 4-(2-methoxyphenoxy)nitrobenzene.

-

Materials: 4-Chloronitrobenzene, guaiacol (2-methoxyphenol), copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and DMF.

-

Heat the mixture to 80 °C with stirring to form the potassium phenoxide.

-

Add 4-chloronitrobenzene (1.0 eq.) and copper(I) iodide (0.1 eq.) to the reaction mixture.

-

Increase the temperature to 140-150 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro-intermediate to the final aniline product.

-

Materials: 4-(2-Methoxyphenoxy)nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.

-

Procedure:

-

In a round-bottom flask, suspend 4-(2-methoxyphenoxy)nitrobenzene (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-5.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The basicity of the aniline may cause tailing on the silica gel; this can often be mitigated by adding a small amount of triethylamine (e.g., 1%) to the eluent.

Caption: General workflow for the purification of this compound by column chromatography.

Spectroscopic and Analytical Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methoxy and amine protons. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.2-6.8 | Multiplet | Aromatic protons (8H) |

| ~ 3.8 | Singlet | Methoxy protons (-OCH₃, 3H) |

| ~ 3.6 | Broad Singlet | Amine protons (-NH₂, 2H) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150-140 | Aromatic carbons attached to oxygen or nitrogen |

| ~ 125-115 | Aromatic carbons |

| ~ 55 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 850-800 | C-H bend | p-disubstituted ring |

Mass Spectrometry

The mass spectrum obtained by electron impact (EI) ionization is expected to show a molecular ion peak (M⁺) at m/z = 215.[1] Common fragmentation patterns for diaryl ethers involve cleavage of the ether bond.

| m/z | Assignment |

| 215 | [M]⁺ |

| 184 | [M - OCH₃]⁺ |

| 108 | [C₆H₅O]⁺ or [C₆H₄NH₂]⁺ |

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structural similarity to known bioactive molecules suggests several potential applications in drug discovery. The 4-phenoxyaniline scaffold is a key component of many kinase inhibitors.

Kinase Inhibition

Derivatives of 4-anilinoquinazoline are a well-established class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[4] The 4-phenoxyaniline moiety can mimic the aniline portion of these inhibitors, suggesting that derivatives of this compound could be investigated for similar activity.

Caption: Potential mechanism of action as an EGFR inhibitor.

Experimental Protocols for Biological Evaluation

The following are standard protocols for assessing the potential anticancer activity of a compound like this compound.

Protocol 3: In Vitro EGFR Kinase Assay (Representative)

This protocol outlines a method to determine the inhibitory activity of a compound against the EGFR kinase.

-

Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, and the test compound.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Protocol 4: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of a compound.

-

Materials: A human cancer cell line (e.g., A549, a lung cancer cell line with high EGFR expression), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

-

Caption: Workflow for an MTT cell viability assay.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data on this compound is sparse, its structural features suggest that it could serve as a valuable scaffold for the development of novel bioactive compounds, particularly as kinase inhibitors. The synthetic and analytical protocols provided in this guide, based on established methods for related compounds, offer a solid foundation for researchers to synthesize, purify, and evaluate this and similar molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

- 1. This compound | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methoxyphenoxy)aniline | C13H13NO2 | CID 101402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-METHOXYPHENOXY)ANILINE CAS#: 31465-36-8 [amp.chemicalbook.com]

- 4. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(2-methoxyphenoxy)aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The primary focus is on the two most prevalent and effective methods for constructing the core diaryl ether linkage: the Ullmann condensation and the Buchwald-Hartwig amination. This document details the experimental protocols, presents quantitative data for reaction optimization, and visualizes the synthetic workflows and underlying mechanisms.

Introduction

This compound is a significant building block in organic synthesis. Its structure, featuring a diaryl ether moiety, is a common motif in many biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to the pharmaceutical and chemical industries. The primary challenge in its synthesis lies in the formation of the carbon-oxygen (C-O) bond between the two aromatic rings. This guide will explore the two leading catalytic methods for achieving this transformation.

Core Synthetic Strategies

The most common and logical approach to the synthesis of this compound involves a two-step process:

-

Formation of the Diaryl Ether: This step involves the coupling of a substituted phenol with an aryl halide. A particularly effective strategy is the reaction of guaiacol (2-methoxyphenol) with an para-substituted nitrobenzene, such as 1-bromo-4-nitrobenzene. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic aromatic substitution.

-

Reduction of the Nitro Group: The resulting intermediate, 1-(2-methoxyphenoxy)-4-nitrobenzene, is then reduced to the target aniline. A variety of reducing agents can be employed for this transformation.

This two-step pathway is generally preferred due to the ready availability of the starting materials and the high efficiency of the individual reactions.

Diaryl Ether Formation: Ullmann Condensation vs. Buchwald-Hartwig Amination

The formation of the 1-(2-methoxyphenoxy)-4-nitrobenzene intermediate can be achieved through two primary catalytic methods:

-

Ullmann Condensation: A classic copper-catalyzed reaction that is cost-effective but often requires harsh reaction conditions.[1]

-

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that generally proceeds under milder conditions and with a broader substrate scope, though the catalyst system can be more expensive.[2]

Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers.[1] It typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

dot

Caption: Ullmann condensation pathway.

Materials:

-

Guaiacol

-

1-Bromo-4-nitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add guaiacol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.

-

Stir the mixture and heat to 80°C to form the potassium salt of guaiacol.

-

Add 1-bromo-4-nitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

-

Heat the reaction mixture to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenoxy)-4-nitrobenzene.

-

The crude product can be purified by column chromatography or recrystallization.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[2] For diaryl ether synthesis, it offers the advantage of milder reaction conditions compared to the Ullmann condensation.

dot

Caption: Buchwald-Hartwig C-O coupling pathway.

Materials:

-

Guaiacol

-

1-Bromo-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-BINAP

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

Procedure:

-

In a glovebox, combine 1-bromo-4-nitrobenzene (1.0 equivalent), guaiacol (1.2 equivalents), cesium carbonate (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and (±)-BINAP (0.03 equivalents) in a reaction vessel.

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the mixture at 100°C for 12-24 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain 1-(2-methoxyphenoxy)-4-nitrobenzene.

Comparison of Diaryl Ether Synthesis Methods

| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd(OAc)₂) with a phosphine ligand |

| Typical Temperature | 150-210°C[1] | 80-110°C |

| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, NMP, Pyridine | Toluene, Dioxane |

| Advantages | Cost-effective catalyst | Milder reaction conditions, broader substrate scope, often higher yields |

| Disadvantages | Harsh reaction conditions, sometimes lower yields | More expensive catalyst system, air-sensitive reagents |

Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 1-(2-methoxyphenoxy)-4-nitrobenzene to the corresponding amine. Several reliable methods are available for this transformation.

dot

Caption: Nitro group reduction workflow.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst.[3]

Materials:

-

1-(2-Methoxyphenoxy)-4-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-(2-methoxyphenoxy)-4-nitrobenzene in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Metal-Acid Reduction

Reduction using a metal in an acidic medium, such as tin(II) chloride in ethanol, is another effective method.[3]

Materials:

-

1-(2-Methoxyphenoxy)-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Dissolve 1-(2-methoxyphenoxy)-4-nitrobenzene in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

-

Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Comparison of Reduction Methods

| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Metal-Acid Reduction (SnCl₂/Ethanol) |

| Reagents | H₂, Pd/C | SnCl₂·2H₂O |

| Conditions | Room temperature, H₂ pressure | Reflux |

| Work-up | Filtration of catalyst | Neutralization and extraction |

| Advantages | Clean reaction, high yields, easy work-up | Does not require specialized hydrogenation equipment |

| Disadvantages | Requires handling of H₂ gas and a flammable catalyst | Generates tin waste, work-up can be more involved |

| Typical Yield | >95% | 85-95% |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of a diaryl ether followed by nitro group reduction. For the diaryl ether formation, both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are viable options, with the choice often depending on the desired scale, cost considerations, and available equipment. The subsequent nitro group reduction is a high-yielding transformation with several well-established methods available. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate.

References

Spectroscopic Profile of 4-(2-Methoxyphenoxy)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Methoxyphenoxy)aniline (CAS No. 13066-01-8). The information is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and material science to facilitate characterization and analysis.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 215 | Data not available | [M]⁺ (Molecular Ion) |

| Other fragments not available |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the analysis can be performed using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the mass analysis of volatile and semi-volatile compounds. A dilute solution of this compound in a suitable solvent is injected into the gas chromatograph. The compound is vaporized and separated from any impurities as it passes through a capillary column. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Predicted Mechanism of Action for 4-(2-Methoxyphenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methoxyphenoxy)aniline is a diaryl ether amine whose mechanism of action has not been empirically determined. However, a comprehensive analysis of its structural motifs—the diaryl ether scaffold and the aniline moiety—provides a strong basis for predicting its biological activities. This document outlines the predicted mechanisms of action for this compound, focusing on its potential as an anti-inflammatory and anticancer agent through the inhibition of cyclooxygenase-2 (COX-2) and receptor tyrosine kinases (RTKs). This guide synthesizes data from structurally related compounds to propose testable hypotheses and provides detailed experimental protocols for their validation.

Core Structural Features and Their Implications

The chemical structure of this compound combines two key pharmacophores: a diaryl ether and an aniline derivative.

-

Diaryl Ether Scaffold: This motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties[1][2][3]. Its conformational flexibility allows it to bind to a variety of enzymatic targets.

-

Aniline Moiety: Aniline and its derivatives are fundamental building blocks for a wide range of pharmaceuticals[4][5]. They are present in drugs targeting various conditions, from microbial infections (sulfonamides) to cancer (tyrosine kinase inhibitors) and pain/inflammation (paracetamol)[4].

-

2-Methoxyphenol (Guaiacol) Group: This specific substituent is known for its antioxidant and anti-inflammatory effects[6][7][8][9][10]. The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, and the methoxy group can modulate the electronic properties of the ring, influencing binding to target proteins.

Based on these structural components, two primary mechanisms of action are predicted for this compound: inhibition of COX-2 and inhibition of receptor tyrosine kinases.

Predicted Mechanism 1: Anti-inflammatory Action via COX-2 Inhibition

A significant body of evidence suggests that diaryl ether compounds are potent and selective inhibitors of COX-2[11][12][13]. The enzyme COX-2 is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy.

Signaling Pathway

The proposed mechanism involves the binding of this compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

Caption: Predicted inhibition of the COX-2 signaling pathway by this compound.

Supporting Evidence from Structurally Similar Compounds

Numerous diaryl ether-containing molecules have been synthesized and evaluated as selective COX-2 inhibitors. The general structure-activity relationship (SAR) for this class of compounds often involves a central ring system with two vicinal aryl moieties, which is consistent with the structure of this compound[11].

Proposed Experimental Validation

The following table summarizes key experiments to validate the predicted COX-2 inhibitory activity.

| Experiment | Methodology | Expected Outcome |

| In Vitro COX-1/COX-2 Inhibition Assay | A commercial enzyme immunoassay (EIA) kit can be used to measure the inhibition of ovine COX-1 and human recombinant COX-2. The assay quantifies the conversion of arachidonic acid to prostaglandin F2α. | This compound will show a lower IC50 value for COX-2 compared to COX-1, indicating selective inhibition. |

| Cell-Based Assay for Prostaglandin E2 (PGE2) Production | Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages can be treated with varying concentrations of the compound. PGE2 levels in the cell culture supernatant are then measured by ELISA. | A dose-dependent decrease in PGE2 production in the presence of this compound. |

| In Vivo Anti-inflammatory Model | The carrageenan-induced paw edema model in rats can be employed. Paw volume is measured before and after carrageenan injection in the presence and absence of the test compound. | Significant reduction in paw edema in rats treated with this compound compared to the vehicle control. |

Predicted Mechanism 2: Anticancer Action via Tyrosine Kinase Inhibition

The aniline and diaryl ether scaffolds are prevalent in a multitude of approved and investigational tyrosine kinase inhibitors (TKIs)[4][14][15][16]. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Signaling Pathway

It is hypothesized that this compound could act as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Supporting Evidence from Structurally Similar Compounds

Many anilinoquinazoline and anilinoquinoline derivatives are potent inhibitors of EGFR and VEGFR-2[16]. The aniline nitrogen is often crucial for hydrogen bonding within the kinase ATP-binding pocket. The diaryl ether portion can provide additional hydrophobic interactions, enhancing binding affinity.

Proposed Experimental Validation

The following table outlines experiments to assess the potential of this compound as a tyrosine kinase inhibitor.

| Experiment | Methodology | Expected Outcome |

| In Vitro Kinase Inhibition Panel | The compound should be screened against a panel of purified human kinases (e.g., EGFR, VEGFR-2, PDGFR, c-Kit) using a radiometric or fluorescence-based assay to determine IC50 values. | Selective or multi-targeted inhibition of specific tyrosine kinases. |

| Cellular Phosphorylation Assay | A Western blot analysis can be performed on cancer cell lines (e.g., A431 for EGFR, HUVEC for VEGFR-2) that overexpress the target kinase. Cells are treated with the compound, and the phosphorylation status of the kinase and its downstream effectors (e.g., p-ERK, p-AKT) is assessed. | A dose-dependent decrease in the phosphorylation of the target kinase and its downstream signaling proteins. |

| In Vitro Antiproliferative Assay | The MTT or a similar cell viability assay can be used to determine the IC50 values of the compound against a panel of cancer cell lines with known kinase expression profiles. | Potent antiproliferative activity, particularly in cell lines dependent on the inhibited kinase(s). |

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes representative data for structurally related compounds to provide a benchmark for potential activity.

| Compound Class | Target | Activity (IC50) | Reference |

| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids | COX-2 | 10.50 - 15.20 µM | [13] |

| 1,5-Diarylpyrrole-3-alkoxyethyl Ether Derivatives | COX-2 | 0.007 µM | [11] |

| 5-Anilinoquinazoline Derivatives | VEGFR-2 | Submicromolar | [4] |

| Imidazo[1,2-a]pyrazine Diaryl Ureas | EphB4 (Tyrosine Kinase) | Nanomolar | [17] |

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

-

Assay Principle: This is a colorimetric enzyme immunoassay (EIA) that measures the peroxidase activity of COX.

-

Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid (substrate), heme, assay buffer, tetramethylbenzidine (TMB, chromogen).

-

Procedure:

-

Add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

-

Add various concentrations of this compound dissolved in DMSO.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Add a saturated stannous chloride solution to stop the reaction.

-

Add TMB substrate and incubate to allow for color development.

-

Measure the absorbance at 650 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

MTT Assay for Antiproliferative Activity

-

Assay Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials: Cancer cell lines, 96-well plates, complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound for 48 or 72 hours.

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Conclusion

Based on a thorough analysis of its structural components, this compound is predicted to act as a dual anti-inflammatory and anticancer agent. The most probable mechanisms of action are the selective inhibition of the COX-2 enzyme and the inhibition of one or more receptor tyrosine kinases. The proposed experimental workflows provide a clear path to validating these hypotheses and elucidating the pharmacological profile of this compound. Further investigation is warranted to explore the full therapeutic potential of this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 6. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Showing Compound 2-Methoxyphenol (FDB011885) - FooDB [foodb.ca]

- 10. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.ed.ac.uk [pure.ed.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

An In-Depth Technical Guide to the Initial Biological Activity Screening of 4-(2-Methoxyphenoxy)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(2-Methoxyphenoxy)aniline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The presence of the diaryl ether linkage provides a unique conformational flexibility, while the aniline and methoxy groups offer key points for hydrogen bonding and other molecular interactions with biological targets. Derivatives of this core structure have shown considerable promise, particularly in oncology and antimicrobial research. This technical guide provides a comprehensive overview of the initial biological activity screening of these derivatives, detailing synthetic strategies, experimental protocols for key assays, and data interpretation.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves multi-step reactions. A common approach is the functionalization of the aniline amino group. For instance, the synthesis of 4-anilinoquinoline or 4-anilinoquinazoline derivatives, which are prominent in anticancer research, often starts with the corresponding 4-chloroquinoline or 4-chloroquinazoline precursor. The chlorine atom at the 4-position is then displaced by the amino group of this compound via a nucleophilic aromatic substitution reaction.[1]

General Synthetic Protocol for 4-Anilinoquinoline Derivatives

A representative synthetic pathway involves the reaction of a 4-chloroquinoline intermediate with the target aniline derivative.

-

Reaction Setup: A solution of the appropriate 4-chloro-2-substituted-quinoline (1 equivalent) is prepared in a suitable solvent, such as ethanol or isopropanol.

-

Addition of Aniline: this compound (approximately 1.5 to 2 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the solvent is often removed under reduced pressure. The resulting residue is then washed with a suitable solvent like acetone or diethyl ether and filtered to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain the final 4-(2-Methoxyphenoxy)anilino-quinoline derivative.[1]

Biological Activity Screening

The initial screening of this compound derivatives typically focuses on identifying potential therapeutic applications, with a strong emphasis on anticancer and antimicrobial activities.

Anticancer Activity

Derivatives incorporating the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds have been extensively investigated as potential anticancer agents.[2][3][4] This is largely due to their ability to act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[5]

Screening Assays: The primary screening method is the in vitro cytotoxicity assay against a panel of human cancer cell lines.

-

Commonly Used Cell Lines:

Data Presentation: The cytotoxic effect is quantified as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Derivative Type | Cancer Cell Line | Reported IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| 4-Anilinoquinolinylchalcone (4a) | MDA-MB-231 (Breast) | 0.11 | Lapatinib | 32.5 | [3] |

| 4-Anilinoquinolinylchalcone (4d) | MDA-MB-231 (Breast) | 0.18 | Lapatinib | 32.5 | [3] |

| 4-Anilinoquinazoline (30) | A431 (Skin) | 3.5 | Gefitinib | - | [2] |

| 4-Anilinoquinazoline (33) | A431 (Skin) | 3.0 | Gefitinib | - | [2] |

| 7-Fluoro-4-anilinoquinoline (1f) | HeLa (Cervical) | < 0.08 | Gefitinib | 0.12 | [4] |

| 7-Fluoro-4-anilinoquinoline (1f) | BGC823 (Gastric) | < 0.08 | Gefitinib | > 100 | [4] |

Mechanism of Action Studies: Promising compounds are subjected to further investigation to elucidate their mechanism of action. Studies have shown that some derivatives induce apoptosis (programmed cell death) in cancer cells by triggering the production of reactive oxygen species (ROS) and activating caspases 3/7.[3][6]

Antimicrobial Activity

Derivatives of related structures, such as methoxy amino chalcones and anilinocoumarins, have demonstrated notable antimicrobial properties.[8][9][10] This suggests that this compound derivatives could also be effective against various pathogenic microbes.

Screening Assays: Initial screening is typically performed using the agar disc diffusion method to qualitatively assess antimicrobial activity. This is followed by quantitative methods to determine the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains:

-

Fungal Strains:

-

Candida albicans[9]

-

Data Presentation: Results are presented as the diameter of the zone of inhibition (in mm) for the diffusion assay and the MIC value (in µg/mL or µM) for the dilution method.

| Derivative Type | Microorganism | Method | Result | Positive Control | Citation |

| Methoxy Amino Chalcone (4) | E. coli | Disc Diffusion | Strong Activity | Sulfamerazine | [8] |

| Methoxy Amino Chalcone (4) | S. aureus | Disc Diffusion | Strong Activity | Sulfadiazine | [8] |

| 4-Anilinocoumarin (4h') | S. aureus | Disc Diffusion | 6.60 ± 0.02 mm | - | [10] |

| 4-Anilinocoumarin (4d') | E. coli | Disc Diffusion | 5.81 ± 0.73 mm | - | [10] |

| Methoxy Amino Chalcone (7) | S. aureus | - | Good Activity | Sulfamerazine | [9] |

Enzyme Inhibition

The ability of a compound to inhibit a specific enzyme is a key indicator of its therapeutic potential. For this compound derivatives, tyrosine kinases are primary targets in cancer therapy, while other enzymes like monoamine oxidases (MAO) can be targets for neurological disorders.[5][11]

Screening Assays: Enzyme inhibition assays are performed in vitro using purified or recombinant enzymes. The activity of the enzyme is measured in the presence and absence of the inhibitor.

-

Target Enzymes:

Data Interpretation: The potency of a reversible inhibitor is expressed as its Ki (inhibition constant) or IC50 value. The goal is to identify compounds that are potent and selective for the target enzyme.[13]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Screening (Agar Disc Diffusion Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a Mueller-Hinton Agar plate.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The discs are placed on the agar surface, and the plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.

-

Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. A positive control (standard antibiotic) and a negative control (solvent) are run in parallel.[9]

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The initial biological screening of its derivatives has revealed significant potential in the fields of oncology and infectious diseases. The primary activities identified are potent cytotoxicity against various cancer cell lines, often through the inhibition of key tyrosine kinases like EGFR and VEGFR, and broad-spectrum antimicrobial effects. The straightforward synthesis and the amenability of the core structure to chemical modification make it an attractive target for further drug discovery efforts. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro antiplasmodial evaluation of 4-anilino-2-trichloromethylquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methoxyphenoxy)aniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-methoxyphenoxy)aniline and its structural isomers. Diaryl ether and aniline moieties are prevalent in many biologically active compounds, making a thorough understanding of their physicochemical characteristics essential for drug discovery and development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows for the synthesis and characterization of these compounds. While experimental data for some properties are sparse, this guide consolidates known information and provides methodologies for its empirical determination.

Introduction

The this compound scaffold and its isomers represent a class of compounds with significant potential in medicinal chemistry and materials science. The combination of a diaryl ether linkage and an aniline functional group provides a versatile platform for structural modification to modulate biological activity and material properties. The position of the methoxy and amino groups on the aromatic rings can drastically influence molecular conformation, polarity, and hydrogen bonding capacity, thereby affecting properties such as solubility, lipophilicity, and target binding affinity. This guide focuses on the ortho-, meta-, and para-isomers of (methoxyphenoxy)aniline to provide a comparative analysis of their physicochemical properties.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound and its key isomers is presented in Table 1. It is important to note that much of the available data is computational, and experimental values are not consistently reported in the literature.

Table 1: Physicochemical Properties of this compound Isomers

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (Predicted) |

| This compound |  | C₁₃H₁₃NO₂ | 215.25[1] | Not Reported | Not Reported | 2.2[1] |

| 2-(2-Methoxyphenoxy)aniline |  | C₁₃H₁₃NO₂ | 215.25 | Not Reported | Not Reported | 2.76 |

| 3-(2-Methoxyphenoxy)aniline |  | C₁₃H₁₃NO₂ | 215.25 | Not Reported | Not Reported | Not Reported |

| 4-(3-Methoxyphenoxy)aniline |  | C₁₃H₁₃NO₂ | 215.25 | Not Reported | Not Reported | Not Reported |

| 4-(4-Methoxyphenoxy)aniline |  | C₁₃H₁₃NO₂ | 215.25[2] | 79 | 359.6 (Predicted) | Not Reported |

Note: The absence of reported experimental values for many properties highlights the need for empirical determination.

Synthetic Pathways

The synthesis of (methoxyphenoxy)aniline isomers can be achieved through established cross-coupling methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig amination. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

General Experimental Protocol for Ullmann Condensation

This protocol describes the synthesis of a (methoxyphenoxy)aniline isomer via a copper-catalyzed ether formation followed by nitro group reduction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate halo-nitrobenzene (1.0 eq.), methoxyphenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.) in a high-boiling polar solvent such as DMF or DMSO.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the resulting phenoxy nitroarene by column chromatography on silica gel.

-

Nitro Group Reduction: Dissolve the purified intermediate in ethanol or acetic acid. Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium on carbon catalyst.

-

Final Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the final (methoxyphenoxy)aniline by column chromatography or recrystallization.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol outlines the synthesis using a palladium-catalyzed C-N bond formation.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 eq.) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired diarylamine intermediate.

-

Subsequent C-O Coupling: The resulting halo-diphenylamine can then undergo a subsequent Ullmann or Buchwald-Hartwig C-O coupling reaction with the appropriate methoxyphenol to afford the final product.

Experimental Protocols for Physicochemical Property Determination

The following are general, established protocols for determining key physicochemical properties.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Observation: The temperature is increased at a slow, controlled rate (1-2 °C/min) near the expected melting point.

-

Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.

-

Solution Preparation: Prepare a standard solution of the (methoxyphenoxy)aniline isomer of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the aniline has been protonated.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of lipophilicity.

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase to create a biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis or HPLC).

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Characterization Workflow

A logical workflow for the synthesis and characterization of these isomers is crucial for ensuring the identity and purity of the prepared compounds.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and its isomers and provides detailed, adaptable experimental protocols for their synthesis and characterization. The significant gaps in the experimental data highlight opportunities for further research to empirically determine these properties. A systematic characterization of these isomers will provide a valuable dataset for structure-property relationship studies, aiding in the rational design of new drug candidates and functional materials. The provided workflows offer a clear roadmap for researchers entering this area of chemical synthesis and analysis.

References

4-(2-Methoxyphenoxy)aniline: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxyphenoxy)aniline is a key organic intermediate characterized by a diaryl ether linkage, positioning it as a valuable scaffold in the synthesis of complex molecules. Its unique structural features, combining an aniline moiety with a methoxy-substituted phenoxy group, make it a versatile building block, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive amine group allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 13066-01-8 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| SMILES | COC1=CC=CC=C1OC2=CC=C(C=C2)N | [1] |

| InChIKey | XFOFRBMGVDBINH-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹³C NMR | Spectral data available on PubChem. | [1] |

| Mass Spectrometry | Major peaks at m/z 215, 120, 108. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available on PubChem. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions that form the diaryl ether bond. The most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Workflow

Experimental Protocols

1. Ullmann Condensation (Adapted from a similar synthesis)

This protocol is based on the copper-catalyzed coupling of a phenol with an aryl halide.[2][3]

-

Reagents and Materials:

-

2-Methoxyphenol

-

4-Bromoaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenol (1.1 equivalents), 4-bromoaniline (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

-

2. Buchwald-Hartwig Amination (General Protocol)

This palladium-catalyzed reaction is another powerful method for forming C-N bonds.[4][5]

-

Reagents and Materials:

-

2-Methoxyphenol

-

4-Bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 equivalents) and BINAP (0.03 equivalents) in anhydrous toluene. Stir the mixture at room temperature for 15 minutes.

-

To this catalyst mixture, add 2-methoxyphenol (1.2 equivalents), 4-bromoaniline (1.0 equivalent), and cesium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 8-16 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Applications in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The 4-anilino-quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. This compound serves as a key building block for the synthesis of these potent and selective inhibitors.

Targeted Signaling Pathways

General Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with the corresponding aniline.

Biological Evaluation of Derivatives

Derivatives of this compound incorporated into a 4-anilinoquinazoline scaffold have been evaluated for their inhibitory activity against EGFR and VEGFR-2, as well as their anti-proliferative effects on cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against EGFR and VEGFR-2 kinases.

-

Materials:

-

Recombinant human EGFR and VEGFR-2 kinase domains

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Synthesized inhibitor compounds

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prepare a series of dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and inhibitor solution in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

-

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer)[8]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor compounds and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Table 3: Biological Activity of Representative 4-Anilinoquinazoline Derivatives

While specific data for derivatives of this compound are not extensively published, the following table illustrates the typical potency of related 4-anilinoquinazoline inhibitors against EGFR and VEGFR-2, and their anti-proliferative activity against cancer cell lines.

| Compound Type | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference |

| 4-Anilinoquinazoline | EGFR | 10 - 100 | A549 (Lung) | 1 - 10 | [9] |

| 4-Anilinoquinazoline | VEGFR-2 | 50 - 500 | HT-29 (Colon) | 2 - 15 | [9] |

| Vandetanib (dual inhibitor) | EGFR | 500 | A549 | 4.8 | [10] |

| Vandetanib (dual inhibitor) | VEGFR-2 | 40 | HUVEC | - | [10] |

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis via established cross-coupling methodologies and its utility in constructing the pharmacologically significant 4-anilinoquinazoline scaffold underscore its importance in modern drug discovery. The ability of its derivatives to potently and selectively inhibit key signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights its potential for the development of novel anti-cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the synthetic potential of this compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Oncologic Potential of 4-(2-methoxyphenoxy)aniline Analogs: A Technical Guide to Therapeutic Targets

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 4-(2-methoxyphenoxy)aniline and its analogs has revealed a promising landscape of potential therapeutic targets for researchers, scientists, and drug development professionals in the oncology sector. This technical guide consolidates findings on the molecular interactions, signaling pathways, and experimental validation of these compounds, with a significant focus on their role as kinase inhibitors.

The core structure of this compound has been identified as a versatile scaffold for the development of potent inhibitors of several key proteins implicated in cancer progression. Notably, research has highlighted Casein Kinase 2 alpha (CSNK2A) and the proto-oncogene c-Myc as primary targets, with several analogs demonstrating significant inhibitory activity.

Key Therapeutic Targets and Signaling Pathways

Extensive research has identified several key protein kinases and oncoproteins as potential therapeutic targets for this compound analogs. These targets are often crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival.

Casein Kinase 2 Alpha (CSNK2A)

Analogs of this compound have been identified as potent inhibitors of CSNK2A, a serine/threonine kinase that is frequently overexpressed in many human cancers. CSNK2A is involved in numerous cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. Inhibition of CSNK2A can disrupt these processes, leading to the suppression of tumor growth. One study identified 2,6-disubstitued pyrazines with an ortho-methoxy aniline moiety as potent CSNK2A inhibitors.[1]

PIM Kinases

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a role in cell survival and proliferation. They are often found to be overexpressed in various cancers. Several this compound analogs developed as CSNK2A inhibitors have shown significant off-target activity against PIM kinases, particularly PIM3 and PIM1.[1] This suggests that these analogs may have a dual inhibitory effect, which could be beneficial in certain cancer types.

c-Myc

The proto-oncogene c-Myc is a transcription factor that is deregulated in a majority of human cancers. It controls the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. A series of novel phenoxy-N-phenylaniline derivatives have been shown to inhibit the dimerization of c-Myc with its partner protein MAX, thereby preventing its DNA binding and transcriptional activity.[2] One lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, demonstrated potent cytotoxicity in colon cancer cell lines.[2]

Other Potential Kinase Targets

Derivatives of the broader anilino-scaffold have demonstrated inhibitory activity against a range of other kinases, suggesting that this compound analogs could be further optimized to target these proteins. These include:

-

Cyclin G Associated Kinase (GAK) : 4-Anilinoquinolines have been identified as potent and selective inhibitors of GAK.[3]

-

Epidermal Growth Factor Receptor (EGFR) : The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR.[3][4][5]

-

Other kinases : Thermal shift assays have revealed that some analogs have activity against DAPK3, BIKE, MAPK15, and DYRK2.[1]

Quantitative Data on Inhibitory Activity

The following tables summarize the in-cell target engagement of various this compound analogs and related compounds against their respective kinase targets.

Table 1: In-Cell Target Engagement of Pyrazine Analogs against CSNK2A and PIM3 [1]

| Compound | R1 | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |

| 6a | Oi-Pr | 11 | 11 | 1 |

| 6b | OMe | 97 | 11 | 0.11 |

| 6c | Oi-Pr | 2.2 | 66 | 30 |

| 6d | Ni-Pr | 18 | 230 | 13 |

Table 2: In-Cell Target Engagement of Aniline Analogs against CSNK2A and PIM3 [1]

| Compound | R Group | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |

| 7c | Isopropyl ether | Potent | Active | 5.6 |

Table 3: Cytotoxicity of a c-Myc Inhibitor [2]

| Compound | Cell Line | IC50 (µM) |

| 42 | HT29 | 0.32 |

| 42 | HCT 15 | 0.51 |

Experimental Protocols

The identification and validation of the therapeutic targets of this compound analogs have been achieved through a variety of experimental techniques.

Kinase In-Cell Target Engagement (NanoBRET Assay)

The NanoBRET assay is a proximity-based assay that can quantitatively measure the engagement of a test compound with a specific kinase target in live cells.

Methodology:

-

Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc luciferase.

-

After 24 hours, the cells are harvested and resuspended in media.

-

The cell suspension is dispensed into a multi-well plate containing the test compounds.

-